tert-butyl 4-[(N-methylcyclopropanesulfonamido)methyl]piperidine-1-carboxylate
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Overview
Description
This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other active compounds . The tert-butyl and carboxylate groups suggest that this compound could be used as an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized from piperidin-4-ylmethanol through several steps including acylation, sulfonation, and substitution .Molecular Structure Analysis
The molecular structure of similar compounds often involves a piperidine ring, which is a six-membered ring with one nitrogen atom . The tert-butyl group is likely attached to the nitrogen in the ring, and the carboxylate group is likely on one of the carbon atoms .Chemical Reactions Analysis
Similar compounds, such as tert-butyl 4- (phenylamino)piperidine-1-carboxylate, are used as intermediates in the manufacture of fentanyl and various related derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often have a molar mass around 276.380 g·mol −1 .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-[[cyclopropylsulfonyl(methyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4S/c1-15(2,3)21-14(18)17-9-7-12(8-10-17)11-16(4)22(19,20)13-5-6-13/h12-13H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWDJKJFRAJNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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